4-Methoxy-4'-butoxy-trans-stilbene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-4’-butoxy-trans-stilbene is an organic compound belonging to the stilbene family. Stilbenes are characterized by their 1,2-diphenylethylene structure, which can exist in both trans and cis forms. This particular compound has the molecular formula C19H22O2 and a molecular weight of 282.3768 . Stilbenes are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-4’-butoxy-trans-stilbene typically involves the reaction of 4-methoxybenzaldehyde with 4-butoxybenzaldehyde under basic conditions. The reaction proceeds via a Wittig reaction or a Heck coupling reaction, both of which are common methods for forming carbon-carbon double bonds in organic synthesis .
Industrial Production Methods: Industrial production of this compound may involve large-scale Wittig or Heck reactions, optimized for high yield and purity. The choice of solvent, temperature, and reaction time are critical factors in ensuring the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methoxy-4’-butoxy-trans-stilbene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce hydroxyl groups into the stilbene structure, enhancing its biological activity.
Reduction: Reduction reactions can convert the double bond into a single bond, altering the compound’s properties.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.
Major Products:
Oxidation: Hydroxylated stilbenes.
Reduction: Saturated stilbenes.
Substitution: Halogenated or nitrated stilbenes.
Wissenschaftliche Forschungsanwendungen
4-Methoxy-4’-butoxy-trans-stilbene has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its anticancer and antimicrobial activities.
Industry: Utilized in the development of materials with specific optical properties.
Wirkmechanismus
The biological effects of 4-Methoxy-4’-butoxy-trans-stilbene are mediated through various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals, reducing oxidative stress.
Anti-inflammatory Activity: It modulates signaling pathways such as NF-κB and MAPK, reducing the production of pro-inflammatory cytokines.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation
Vergleich Mit ähnlichen Verbindungen
4-Methoxy-4’-butoxy-trans-stilbene can be compared with other stilbene derivatives such as resveratrol, pterostilbene, and combretastatin:
Resveratrol: Known for its antioxidant and cardioprotective properties.
Pterostilbene: Similar to resveratrol but with better bioavailability.
Combretastatin: Potent anticancer agent with vascular-disrupting properties.
These compounds share a common stilbene backbone but differ in their functional groups, leading to variations in their biological activities and applications.
Eigenschaften
CAS-Nummer |
35135-42-3 |
---|---|
Molekularformel |
C19H22O2 |
Molekulargewicht |
282.4 g/mol |
IUPAC-Name |
1-butoxy-4-[(E)-2-(4-methoxyphenyl)ethenyl]benzene |
InChI |
InChI=1S/C19H22O2/c1-3-4-15-21-19-13-9-17(10-14-19)6-5-16-7-11-18(20-2)12-8-16/h5-14H,3-4,15H2,1-2H3/b6-5+ |
InChI-Schlüssel |
RKTLNHBAULXRBR-AATRIKPKSA-N |
Isomerische SMILES |
CCCCOC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)OC |
Kanonische SMILES |
CCCCOC1=CC=C(C=C1)C=CC2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.